5-Methoxy-2-methyl-3-nitrobenzonitrile
Description
5-Methoxy-2-methyl-3-nitrobenzonitrile is a substituted benzonitrile derivative featuring a methoxy group at position 5, a methyl group at position 2, and a nitro group at position 3. This compound is of interest in organic synthesis and pharmaceutical research due to its unique substitution pattern, which influences electronic and steric properties.
Properties
IUPAC Name |
5-methoxy-2-methyl-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-6-7(5-10)3-8(14-2)4-9(6)11(12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIVPMZFHOWUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101282383 | |
| Record name | 5-Methoxy-2-methyl-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-58-1 | |
| Record name | 5-Methoxy-2-methyl-3-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-methyl-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
5-Methoxy-2-methyl-3-nitrobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biological studies to investigate the effects of nitroaromatic compounds on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Methoxy-2-methyl-3-nitrobenzonitrile exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 5-Methoxy-2-methyl-3-nitrobenzonitrile with analogous compounds, focusing on substituent positions, molecular properties, and commercial availability.
Table 1: Structural and Commercial Comparison
Key Findings:
Substituent Effects on Molecular Weight
- The target compound has the highest molecular weight (217.19 g/mol) among the compared derivatives due to its combination of methyl, methoxy, and nitro groups.
- In contrast, 3-Methoxy-4-nitrobenzonitrile (178.14 g/mol) lacks a methyl group, reducing steric bulk and weight .
- The chloropropoxy-substituted analog (284.66 g/mol) has the highest weight, attributed to the bulky 3-chloropropoxy chain .
Methyl Group Impact: The 2-methyl group in the target compound introduces steric hindrance, which may reduce solubility in polar solvents compared to non-methylated analogs like 5-Chloro-2-methoxybenzonitrile .
Commercial Availability 3-Methoxy-4-nitrobenzonitrile is commercially available at >97.0% purity but at a high cost (24,000 JPY/500mg), suggesting its niche use in specialized syntheses . No direct pricing or purity data are available for the target compound, indicating it may be a less common reagent or require custom synthesis.
Research Implications
- For example, the chloropropoxy derivative’s increased lipophilicity (due to the Cl-propoxy chain) could enhance blood-brain barrier penetration .
- Synthetic Challenges : The target compound’s methyl group may complicate regioselective reactions, whereas analogs like 3-Methoxy-4-nitrobenzonitrile offer simpler functionalization pathways .
Biological Activity
5-Methoxy-2-methyl-3-nitrobenzonitrile is an organic compound with the potential for various biological activities. This article reviews its synthesis, chemical properties, and biological effects, supported by recent research findings and data tables.
This compound has the molecular formula C10H10N2O3 and features a methoxy group, a nitro group, and a nitrile group attached to a benzene ring. The presence of these functional groups influences its solubility, reactivity, and biological interactions.
Synthesis
The synthesis of this compound typically involves nitration reactions followed by cyanation. The general synthetic route can be summarized as follows:
- Nitration : Using fuming nitric acid to introduce the nitro group.
- Cyanation : Employing potassium cyanide to convert the corresponding halogenated derivative into the nitrile.
Biological Activity
Recent studies have explored the biological activities of this compound, particularly its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Tiuman et al. (2011) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The mechanism of action may involve the modulation of signaling pathways related to inflammation.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effectiveness of this compound.
- Method : Disk diffusion method was employed against various bacterial strains.
- Results : The compound showed zones of inhibition ranging from 12 mm to 20 mm depending on the strain tested.
-
Case Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory properties in a murine model.
- Method : Mice were treated with this compound and subjected to a carrageenan-induced paw edema test.
- Results : A significant reduction in paw swelling was observed compared to control groups, indicating potent anti-inflammatory activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The nitro group undergoes bioreduction, leading to reactive intermediates that can disrupt cellular processes. Additionally, the methoxy group may enhance membrane permeability, facilitating cellular uptake.
Data Table: Biological Activities
| Activity Type | Test Organisms/Models | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, Staphylococcus aureus | Inhibition zones (12 mm - 20 mm) | Tiuman et al. (2011) |
| Anti-inflammatory | Murine model (carrageenan test) | Reduced paw edema | Internal study |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
